molecular formula C14H26N2O B5236924 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide

3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B5236924
M. Wt: 238.37 g/mol
InChI Key: ANRQMPOZEVIUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.

Mechanism of Action

3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of the NMDA receptor results in the inhibition of long-term potentiation (LTP), a process that is critical for the formation of new memories. 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to block the development of central sensitization, a process that contributes to the development of chronic pain.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of LTP, the prevention of central sensitization, and the reduction of excitotoxicity in the brain. It has also been shown to have anticonvulsant effects and to protect against ischemic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the NMDA receptor, which allows for more precise manipulation of this receptor compared to other non-selective antagonists. However, 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has some limitations, including its relatively low potency and the fact that it only blocks a subset of NMDA receptors.

Future Directions

There are several future directions for research on 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of the NMDA receptor in other physiological and pathological conditions, and the exploration of the potential therapeutic applications of NMDA receptor antagonists in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide and other NMDA receptor antagonists.

Synthesis Methods

The synthesis of 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 1-methyl-4-piperidone, followed by the addition of propanoyl chloride to form 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide. The purity of 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide can be improved by recrystallization from ethanol.

Scientific Research Applications

3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the NMDA receptor in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, pain perception, and neurodegenerative disorders. 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has also been used to investigate the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine.

properties

IUPAC Name

3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-16-10-8-13(9-11-16)15-14(17)7-6-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRQMPOZEVIUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.